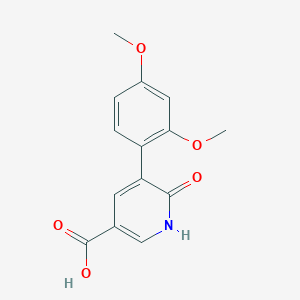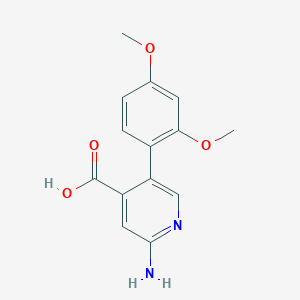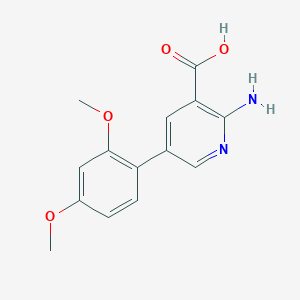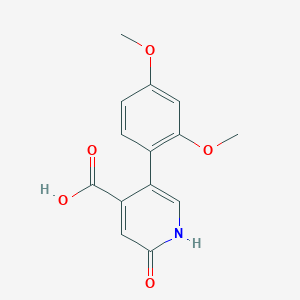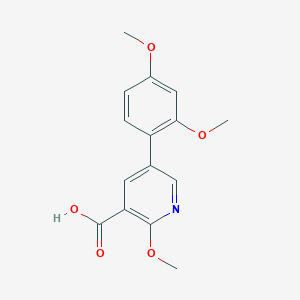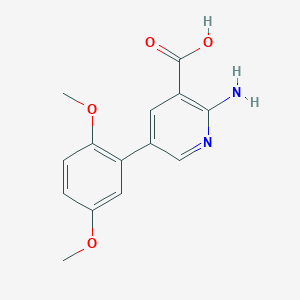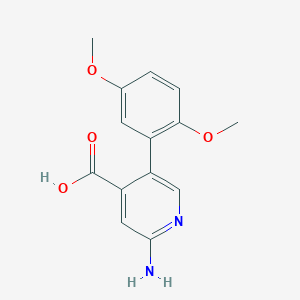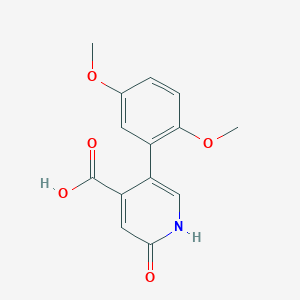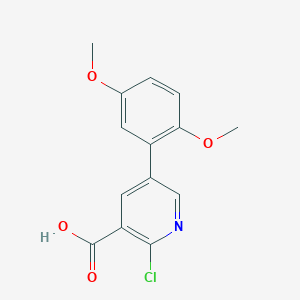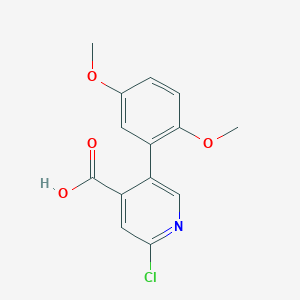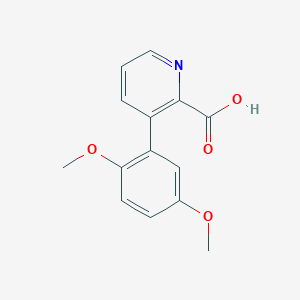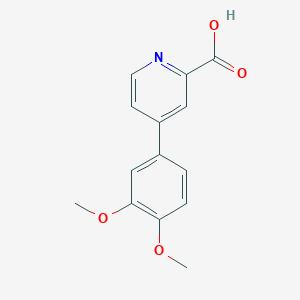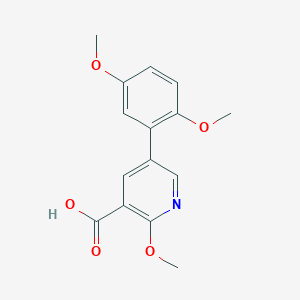
5-(2,5-Dimethoxyphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethoxyphenyl)-2-methoxynicotinic acid, or 5-DMPNA, is a compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a derivative of nicotinic acid, an essential nutrient found in many foods. 5-DMPNA is a chiral compound, meaning it has two enantiomers, or mirror images, that differ in their physical and chemical properties.
科学的研究の応用
5-DMPNA has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a drug for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 5-DMPNA has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models.
作用機序
The mechanism of action of 5-DMPNA is not yet fully understood. However, it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters, such as acetylcholine and dopamine. Additionally, it is thought to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
5-DMPNA has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase dopamine levels in the brain, as well as to reduce levels of the stress hormone cortisol. Additionally, it has been shown to reduce inflammation and oxidative stress in the body, as well as to reduce levels of the enzyme acetylcholinesterase.
実験室実験の利点と制限
5-DMPNA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is also relatively expensive, making it difficult to use in large-scale experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects.
将来の方向性
There are a number of potential future directions for 5-DMPNA research. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be done to investigate its potential use in cancer therapy, as well as its potential use in the treatment of diabetes. Additionally, further research could be done to investigate its mechanism of action in more detail, as well as to investigate its potential side effects. Finally, further research could be done to investigate its potential use in other areas, such as the treatment of depression and anxiety.
合成法
The synthesis of 5-DMPNA involves a multi-step process. The first step is to synthesize 2,5-dimethoxyphenylacetic acid (DMPA). This is done by reacting p-toluenesulfonic acid with 2,5-dimethoxyphenol in the presence of a catalyst. The next step is to convert DMPA to 5-DMPNA. This is done by reacting DMPA with 2-methoxynicotinic acid in the presence of an acid catalyst and a base. Finally, the product is purified by recrystallization.
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-10-4-5-13(20-2)11(7-10)9-6-12(15(17)18)14(21-3)16-8-9/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSMYHSEATOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687838 |
Source


|
| Record name | 5-(2,5-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-72-9 |
Source


|
| Record name | 5-(2,5-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

